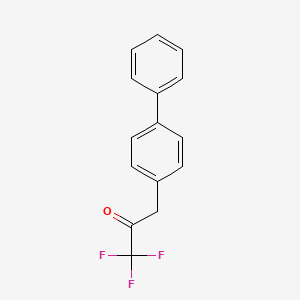

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

Description

Significance of Biphenyl-Containing Scaffolds in Chemical Synthesis

Biphenyl (B1667301) scaffolds are a cornerstone in the design of a wide array of organic molecules, from pharmaceuticals to materials science. Their rigid, planar structure provides a well-defined three-dimensional arrangement for appended functional groups, which can be crucial for molecular recognition and biological activity. The synthesis of biphenyl derivatives is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organohalide, is widely used for the formation of carbon-carbon bonds to create substituted biphenyls.

The biphenyl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its presence can enhance the therapeutic properties of a compound by influencing factors such as metabolic stability and target-binding affinity.

Role of Trifluoromethyl Ketone Moieties as Versatile Synthetic Intermediates

Trifluoromethyl ketones (TFMKs) are a class of organic compounds characterized by the presence of a highly electrophilic carbonyl group adjacent to a trifluoromethyl group. The strong electron-withdrawing nature of the three fluorine atoms significantly enhances the reactivity of the ketone, making TFMKs valuable as synthetic intermediates. They readily undergo nucleophilic addition reactions and can serve as precursors to a variety of other functional groups.

In the realm of medicinal chemistry, the trifluoromethyl group is a key player in drug design. Its incorporation into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, trifluoromethyl ketones are often explored as building blocks for the synthesis of novel therapeutic agents. The synthesis of TFMKs can be achieved through various methods, including the trifluoromethylation of esters or the direct conversion of carboxylic acids.

Overview of the Chemical Compound's Structural Features and Research Relevance

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, with the chemical formula C15H11F3O, integrates the key features of both biphenyl and trifluoromethyl ketone moieties. The structure consists of a propanone backbone with a trifluoromethyl group at the 1-position and a 4-biphenyl group at the 3-position.

Key Structural and Chemical Data for this compound:

| Property | Value |

| CAS Number | 898787-43-4 |

| Molecular Weight | 264.25 g/mol |

| IUPAC Name | 3-(Biphenyl-4-yl)-1,1,1-trifluoropropan-2-one |

| Physical Form | Light pink solid sigmaaldrich.com |

The combination of the rigid biphenyl unit and the reactive trifluoromethyl ketone group in a single molecule opens up avenues for further chemical transformations and explorations of its potential applications. While specific, in-depth research on this particular compound is still emerging, its structural components suggest a high potential for utility in various fields of chemical research, including the development of new materials and pharmaceuticals. The strategic placement of the biphenyl group provides a site for further functionalization, while the trifluoromethyl ketone offers a reactive handle for a multitude of chemical reactions. The ongoing investigation into compounds of this nature is a testament to the continuous search for novel molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-(4-phenylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-15(17,18)14(19)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPJGYPVUHDDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645235 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-43-4 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 4 Biphenyl 1,1,1 Trifluoro 2 Propanone

Reactions at the Ketone Carbonyl Group

The carbonyl group in 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone is the primary site for nucleophilic attack. The strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of trifluoromethyl ketones is a well-established class of reactions. In the case of this compound, these reactions are expected to proceed readily.

Hydride Reduction: The reduction of the ketone to the corresponding secondary alcohol, 3-(4-biphenyl)-1,1,1-trifluoro-2-propanol, can be achieved using various hydride reagents. The choice of reagent can influence the stereochemical outcome of the reaction if a chiral center is formed.

| Reagent | Expected Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanol | Methanol or ethanol, room temperature |

| Lithium aluminum hydride (LiAlH₄) | 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanol | Anhydrous ether or THF, typically at low temperatures |

Organometallic Reagents: The addition of Grignard reagents or organolithium compounds to the carbonyl group would lead to the formation of tertiary alcohols. These reactions are fundamental for carbon-carbon bond formation.

| Reagent | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | 2-(4-Biphenylylmethyl)-1,1,1-trifluoro-2-propanol |

| Phenyllithium (C₆H₅Li) | 1-(4-Biphenylylmethyl)-1-(trifluoromethyl)-1-phenylethanol |

Derivatization for Further Synthetic Utility

The carbonyl group serves as a handle for the synthesis of various derivatives, which can be important intermediates for more complex molecules. These derivatization reactions are crucial for expanding the synthetic utility of this compound.

Formation of Imines and Related Compounds: Reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) and hydrazines affords oximes and hydrazones, respectively. These derivatives are often crystalline solids, which can be useful for characterization.

| Reagent | Derivative Formed | Potential Application |

| Aniline | N-phenyl imine | Intermediate for synthesis of secondary amines |

| Hydroxylamine | Oxime | Can be rearranged to amides (Beckmann rearrangement) |

| Hydrazine | Hydrazone | Used in the Wolff-Kishner reduction to form alkanes |

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be chemically inert. However, recent advances in catalysis have enabled the activation of C-F bonds, opening up new avenues for the transformation of trifluoromethylated compounds.

Investigation of C-F Bond Activation Pathways

The selective activation of a single C-F bond in a trifluoromethyl group is a significant challenge in organic synthesis. Research on other trifluoromethyl ketones has demonstrated the feasibility of such transformations, which could potentially be applied to this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for single C-F bond activation. nih.govresearchgate.net This method involves the single-electron reduction of the trifluoromethyl ketone to generate a difluoromethyl radical, which can then participate in various C-C bond-forming reactions. nih.gov The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be critical for achieving high selectivity for single C-F bond cleavage. nih.gov

Palladium-Catalyzed Defluorination/Arylation: Palladium catalysts have been successfully employed for the defluorination and subsequent arylation of α-trifluoromethyl ketones. rsc.org This process involves a sequence of β-fluoride elimination and C-F bond oxidative addition, transforming the trifluoromethyl group into a difluoroalkene which can then be functionalized. rsc.org

Influence of the Trifluoromethyl Group on Adjacent Reaction Centers

The strong inductive effect of the trifluoromethyl group has a profound influence on the reactivity of the rest of the molecule.

Activation of the Carbonyl Group: As previously mentioned, the electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Increased Acidity of α-Protons: The protons on the methylene (B1212753) group adjacent to the carbonyl and the biphenyl (B1667301) ring are rendered more acidic due to the inductive effect of the CF₃ group. This facilitates the formation of an enolate under basic conditions, which can then react with various electrophiles.

Transformations Involving the Biphenyl System

The biphenyl moiety is susceptible to electrophilic aromatic substitution and can also participate in various cross-coupling reactions. The substituent on one of the rings will influence the position of further functionalization.

Electrophilic Aromatic Substitution: The 3-(1,1,1-trifluoropropan-2-one) substituent is expected to be a deactivating group and a meta-director for electrophilic substitution on the phenyl ring to which it is attached. However, the unsubstituted phenyl ring of the biphenyl system will be more reactive, and substitution will likely occur at its ortho and para positions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(4'-Nitro-4-biphenyl)-1,1,1-trifluoro-2-propanone and 3-(2'-Nitro-4-biphenyl)-1,1,1-trifluoro-2-propanone |

| Bromination | Br₂, FeBr₃ | 3-(4'-Bromo-4-biphenyl)-1,1,1-trifluoro-2-propanone and 3-(2'-Bromo-4-biphenyl)-1,1,1-trifluoro-2-propanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acylation would likely occur on the unsubstituted ring at the 4'-position. |

Cross-Coupling Reactions: The biphenyl group can be further functionalized using transition metal-catalyzed cross-coupling reactions. For instance, if a halo-substituted derivative of this compound is prepared, it can undergo reactions like the Suzuki or Buchwald-Hartwig couplings to introduce new aryl or amino groups, respectively.

Electrophilic Aromatic Substitution on the Biphenyl Moiety

The biphenyl group in this compound can undergo electrophilic aromatic substitution (EAS). The substituent on one of the phenyl rings influences the position of substitution on the other ring. In this case, the 4-(1,1,1-trifluoro-2-oxopropyl) group on one phenyl ring will direct incoming electrophiles on the other phenyl ring. Generally, a phenyl substituent is considered activating and directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation. pearson.com

Electrophilic aromatic substitution is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. pearson.com The reaction proceeds through a two-step mechanism, starting with the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For biphenyl itself, substitution typically occurs at the ortho and para positions. The presence of the trifluoroacetylmethyl group, which is electron-withdrawing, will deactivate the ring it is attached to, making the unsubstituted phenyl ring the more likely site of electrophilic attack. Therefore, substitution is expected to occur predominantly at the ortho (2'-) and para (4'-) positions of the terminal phenyl ring.

Below is a table illustrating the expected major products from various electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(4'Nitro-4-biphenyl)-1,1,1-trifluoro-2-propanone and 3-(2'-Nitro-4-biphenyl)-1,1,1-trifluoro-2-propanone |

| Bromination | Br₂, FeBr₃ | 3-(4'-Bromo-4-biphenyl)-1,1,1-trifluoro-2-propanone and 3-(2'-Bromo-4-biphenyl)-1,1,1-trifluoro-2-propanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(4'-Acetyl-4-biphenyl)-1,1,1-trifluoro-2-propanone and 3-(2'-Acetyl-4-biphenyl)-1,1,1-trifluoro-2-propanone |

Metal-Catalyzed Functionalization of the Biphenyl Core

The biphenyl core of this compound is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the activation of a C-H or C-X (where X is a halogen or triflate) bond by a transition metal catalyst, most commonly palladium. researchgate.net

One of the most prominent examples is the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide. gre.ac.uknih.gov For this to be applied to this compound, the biphenyl moiety would first need to be halogenated, as described in the previous section. The resulting halo-biphenyl derivative could then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Other important cross-coupling reactions include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). These reactions provide versatile pathways to elaborate the biphenyl skeleton of the molecule, allowing for the synthesis of a wide range of derivatives with potentially interesting properties.

The table below summarizes some potential metal-catalyzed functionalizations starting from a halogenated derivative of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Substituted biaryl ketone |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted biaryl ketone |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Alkynyl-substituted biaryl ketone |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Amino-substituted biaryl ketone |

Radical-Mediated Transformations

The trifluoromethyl ketone moiety in this compound can influence or participate in radical-mediated transformations. Trifluoromethyl ketones are known to be synthesized through radical trifluoromethylation reactions, suggesting that the trifluoromethyl group can be introduced via a radical pathway. researchgate.netchinesechemsoc.org

While the C-H bonds on the biphenyl ring could be subject to radical attack, the presence of the trifluoromethyl ketone group offers specific reactive sites. For instance, the α-carbon to the ketone could potentially undergo radical functionalization. Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, which could be applied to transformations of this compound. nih.govacs.org

Research has shown that α-trifluoromethyl ketones can be synthesized from enol acetates via a radical trifluoromethylation mechanism. beilstein-journals.org This involves the addition of a trifluoromethyl radical to the double bond of the enol acetate, followed by oxidation and elimination. While this describes the synthesis, it also highlights the reactivity of related structures to radical species. It is conceivable that under appropriate conditions, the enol or enolate of this compound could react with other radical species.

The table below outlines potential radical-mediated transformations involving the trifluoromethyl ketone functionality.

| Reaction Type | Radical Species | Potential Product |

| Radical Addition to Enolate | Alkyl radical (R•) | α-Alkylated trifluoromethyl ketone |

| Radical Halogenation | Halogen radical (X•) | α-Halogenated trifluoromethyl ketone |

Applications of 3 4 Biphenyl 1,1,1 Trifluoro 2 Propanone in Advanced Organic Synthesis

As a Versatile Synthon for Diverse Fluorinated Compounds

The presence of the trifluoromethyl ketone group makes 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone a valuable synthon for creating a wide array of other fluorinated compounds. Trifluoromethyl ketones are known to be effective precursors for various biologically important molecules due to the unique properties conferred by the CF3 group, such as increased metabolic stability and binding affinity. rsc.orgtandfonline.com

The carbonyl group in trifluoromethyl ketones is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for its transformation into a variety of other functional groups. For instance, reduction of the ketone yields a trifluoromethyl-substituted secondary alcohol, a common motif in medicinal chemistry. Furthermore, this ketone can serve as a building block for the synthesis of trifluoromethyl-containing heterocycles, which are prominent in pharmaceuticals and agrochemicals. rsc.orgrsc.org Methodologies for synthesizing trifluoromethyl-containing heterocycles often rely on the cyclization of trifluoromethyl building blocks with appropriate reaction partners. rsc.org

Difluoro enol silyl ethers, which can be readily prepared from trifluoromethyl ketones, serve as versatile intermediates for introducing the α,α-difluoro carbonyl functional group. nih.gov These intermediates can then undergo various transformations, including trifluoromethylthiolation and arylation, to produce novel fluorinated ketone derivatives. nih.gov The conversion of trifluoromethyl ketones into such synthons opens pathways to a diverse range of complex fluorinated molecules.

Table 1: Potential Transformations of the Trifluoromethyl Ketone Moiety

| Starting Functional Group | Reagent/Condition | Resulting Functional Group/Compound Class |

|---|---|---|

| Trifluoromethyl Ketone | Reducing Agents (e.g., NaBH₄) | Trifluoromethyl Carbinol |

| Trifluoromethyl Ketone | Grignard/Organolithium Reagents | Tertiary Trifluoromethyl Alcohol |

| Trifluoromethyl Ketone | Amines, Hydrazines | Imines, Hydrazones |

| Trifluoromethyl Ketone | Wittig Reagents | Trifluoromethylated Alkenes |

| Trifluoromethyl Ketone | Condensation Reactions | Trifluoromethyl-containing Heterocycles (e.g., pyrazoles, pyridines) rsc.org |

Precursor to Complex Molecular Architectures

The dual functionality of this compound, combining the reactive ketone with the stable biphenyl (B1667301) scaffold, makes it an ideal starting point for constructing larger, more complex molecular architectures. Both the trifluoromethyl ketone and the biphenyl group can be independently or sequentially modified to build intricate three-dimensional structures.

The biphenyl unit is a privileged structure found in numerous natural products, pharmaceuticals, and functional materials. sci-hub.se The reactivity of the trifluoromethyl ketone allows for the attachment of various side chains and ring systems. For example, condensation reactions can lead to the formation of elaborate heterocyclic systems fused to or substituted with the biphenyl-trifluoromethyl moiety. Such strategies are crucial in drug discovery, where molecular complexity often correlates with target specificity and efficacy.

Furthermore, the biphenyl rings themselves can be functionalized, adding another layer of complexity. This allows for the synthesis of multi-substituted biaryl compounds with precisely controlled stereochemistry, which is vital for applications in asymmetric catalysis and materials science. The strategic combination of reactions at both the ketone and the biphenyl core enables the assembly of sophisticated molecules that would be challenging to synthesize through other routes. For example, all-cis-1,2,3-trifluorocyclopropanes, which are facially polarized motifs, have been synthesized from aryl-substituted precursors, highlighting the potential for creating complex stereochemically defined structures. researchgate.net

Role in the Synthesis of Functionalized Biaryl Systems

The biaryl motif is a cornerstone in many areas of chemistry. rsc.org this compound can serve as a substrate for a variety of reactions aimed at modifying the biphenyl system. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds and have been extensively used to synthesize functionalized biaryls. nih.govnih.gov The existing biphenyl structure in the title compound can be further elaborated using these methods.

For instance, if a halo-substituent were present on one of the phenyl rings, it could participate in cross-coupling reactions to introduce additional aryl or alkyl groups. Conversely, modern C-H activation/functionalization techniques could be applied directly to the biphenyl rings, offering a more atom-economical approach to installing new functional groups. sci-hub.se This allows for the late-stage diversification of the molecular scaffold, a highly desirable strategy in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

The presence of the trifluoromethyl-propanone side chain can influence the regioselectivity of these functionalization reactions, potentially directing incoming groups to specific positions on the biphenyl rings. This directing effect, combined with the inherent reactivity of the biphenyl system, makes this compound a valuable platform for synthesizing a wide range of polyfunctionalized biaryls. researchgate.net

Table 2: Potential Reactions for Functionalizing the Biphenyl Moiety

| Reaction Type | Reagents/Catalyst | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Introduction of new aryl/heteroaryl groups nih.govnih.gov |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | C-C bond formation with functional group tolerance rsc.orgfrontiersin.org |

| C-H Arylation | Aryl halide, Transition-metal catalyst | Direct introduction of aryl groups onto the biphenyl core |

| Nitration | HNO₃, H₂SO₄ | Introduction of nitro groups |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Introduction of halogen atoms |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Introduction of acyl groups |

Contributions to Method Development in Contemporary Organic Chemistry

The unique combination of functional groups in this compound makes it an interesting substrate for the development and validation of new synthetic methods. The trifluoromethyl ketone moiety is a valuable pharmacophore, and new methods for its synthesis and transformation are continuously being sought. beilstein-journals.orgbeilstein-journals.org For example, this compound could serve as a benchmark substrate to test the efficiency and functional group tolerance of novel trifluoromethylation or defluorinative functionalization reactions.

Similarly, the synthesis of biaryl compounds remains an active area of research. nih.gov This molecule could be used to explore the scope of new cross-coupling or C-H functionalization methodologies. The electronic properties of the trifluoromethyl ketone group can influence the reactivity of the biphenyl system, providing a challenging yet relevant test case for new catalytic systems.

The development of synthetic methods often relies on the use of well-defined, polyfunctional molecules to probe the limits of a new transformation. The stability of the biphenyl group, coupled with the defined reactivity of the trifluoromethyl ketone, provides a platform to assess the selectivity and efficiency of new reagents and catalysts. For instance, developing new methods for the synthesis of trifluoromethyl ketones from carboxylic acids using reagents like trifluoroacetic anhydride has been an area of focus. orgsyn.org A compound like this compound would be a relevant target for such newly developed methods. As chemists strive to create more efficient and sustainable synthetic routes, molecules like this play a crucial role in advancing the frontiers of contemporary organic chemistry.

Computational and Theoretical Investigations of 3 4 Biphenyl 1,1,1 Trifluoro 2 Propanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule.

Detailed DFT studies on structurally related fluorinated biphenyl (B1667301) compounds have demonstrated the utility of this approach in understanding molecular properties. nih.gov For this compound, such calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived.

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Reactivity Descriptors: Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates resistance to change in electron distribution, with harder molecules being less reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the oxygen atom of the carbonyl group and the fluorine atoms, with positive potential around the hydrogen atoms.

A hypothetical table of calculated quantum chemical parameters for this compound is presented below, based on typical values for similar molecules.

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 2.85 eV |

| Global Softness (S) | 0.35 eV⁻¹ |

These theoretical calculations provide a foundational understanding of the electronic characteristics of this compound, which is essential for predicting its behavior in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in this compound allows for rotation around these bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and to understand the energy landscape associated with their interconversion.

Potential Energy Surface Scan: A common computational technique is to perform a potential energy surface (PES) scan by systematically rotating a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers. For this compound, key dihedral angles to investigate would be the one between the two phenyl rings of the biphenyl group and the angles around the C-C bond connecting the biphenyl moiety to the propanone backbone.

For this compound, MD simulations could reveal the preferred orientation of the biphenyl rings and the flexibility of the trifluoro-propanone side chain. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

A representative data table for a conformational analysis of the dihedral angle between the two phenyl rings of the biphenyl group is shown below.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.0 |

| 30 | 1.5 |

| 45 | 0.0 |

| 60 | 1.2 |

| 90 | 4.5 |

This hypothetical data suggests that the most stable conformation has a twisted arrangement of the biphenyl rings, which is a common feature of such systems due to the balance between steric hindrance and electronic conjugation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies, providing a deep understanding of the reaction pathway.

For this compound, computational modeling could be used to study a variety of reactions. For example, the nucleophilic addition to the carbonyl group is a common reaction for ketones. Trifluoromethyl ketones are known to be particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the trifluoromethyl group. nih.gov

Modeling a Nucleophilic Addition: To model the reaction of this compound with a nucleophile, such as a hydroxide (B78521) ion, the first step would be to locate the transition state structure for the addition step. This is a high-energy structure along the reaction coordinate that connects the reactants and the product. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational methods can also be used to investigate the role of solvents in the reaction mechanism. By including explicit solvent molecules or using a continuum solvation model, it is possible to obtain a more accurate picture of the reaction energetics in solution.

Below is a hypothetical data table summarizing the calculated energetic profile for the nucleophilic addition of hydroxide to this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +12.5 |

| Product | -8.0 |

These hypothetical results would suggest that the reaction is exothermic and has a moderate activation barrier. Through such detailed computational studies, a comprehensive understanding of the reactivity and reaction mechanisms of this compound can be achieved.

Future Perspectives and Emerging Research Avenues for 3 4 Biphenyl 1,1,1 Trifluoro 2 Propanone

Development of Novel Catalytic Transformations

Future research will likely focus on applying cutting-edge catalytic systems to functionalize 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone at its various reactive sites. The trifluoromethyl ketone group is a prime target for transformations that can introduce complexity and chirality.

Photoredox and Dual Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. lookchem.com This methodology could be applied to this compound for reactions such as α-trifluoromethylation of its enol form or for coupling reactions at the biphenyl (B1667301) core. acs.orgprinceton.edu Cooperative catalysis, combining photoredox systems with other catalysts like N-heterocyclic carbenes (NHCs) or transition metals, opens avenues for novel reactivity, such as the synthesis of complex β-trifluoromethylated ketones from related precursors. nih.gov For instance, a dual nickel/photoredox catalysis system could be explored for cross-coupling reactions involving the ketone's α-position.

Asymmetric Catalysis: The development of chiral derivatives is a significant goal, particularly for pharmaceutical applications. Organocatalysis and transition-metal catalysis offer established routes to enantiomerically enriched molecules. Future work could explore the asymmetric reduction of the ketone to form chiral trifluoromethyl carbinols or enantioselective additions to the carbonyl group. Catalytic oxidation of trifluoromethyl carbinols back to the ketone under mild conditions using ruthenium(II) complexes has also been demonstrated, providing a reversible pathway that could be valuable in dynamic kinetic resolution processes. researchgate.net

Table 1: Potential Catalytic Transformations for this compound

| Catalytic Strategy | Potential Reaction | Anticipated Outcome | Relevant Research Area |

|---|---|---|---|

| Photoredox Catalysis | α-Functionalization (e.g., trifluoromethoxylation) | Introduction of new functional groups adjacent to the ketone. acs.orgnih.gov | Organic Synthesis, Medicinal Chemistry |

| Cooperative NHC/Photoredox Catalysis | Coupling with styrenes and a CF₃ source | Formation of β-trifluoromethylated ketones. nih.gov | Organic Synthesis |

| Asymmetric Hydrogenation | Enantioselective reduction of the ketone | Synthesis of chiral trifluoromethylated alcohols. | Pharmaceutical Synthesis |

| Palladium-Catalyzed Cross-Coupling | Trifluoromethylation of the biphenyl ring | Synthesis of poly-fluorinated biphenyl derivatives. rsc.org | Materials Science, Agrochemicals |

Integration into Flow Chemistry and Sustainable Synthesis

The shift towards greener and more sustainable chemical manufacturing provides a significant opportunity for the synthesis and application of this compound derivatives. eurekalert.orgsocietechimiquedefrance.fr Flow chemistry, or continuous flow processing, is a key enabling technology in this transition.

The synthesis of fluorinated compounds can involve hazardous reagents and energetic reactions. sciencedaily.comacs.org Performing such reactions in microfluidic or continuous flow reactors offers enhanced safety by minimizing the volume of hazardous material at any given time and providing superior temperature control. nih.gov Recent studies have shown that photoredox-catalyzed reactions, such as the α-trifluoromethoxylation of ketones, can be translated from batch to flow conditions, dramatically reducing reaction times from hours to minutes while maintaining good yields. acs.orgnih.gov This approach could be directly applicable to the modification of this compound.

Furthermore, integrating multi-step syntheses into a continuous flow process can improve efficiency and reduce waste. nih.gov Future work could involve designing a flow-based synthesis of the target molecule itself, followed by in-line derivatization and purification steps. The development of PFAS-free synthesis routes for fluorinated compounds is another critical area of sustainable chemistry where flow processes can offer safer handling of alternative reagents. sciencedaily.comchemistryworld.com

Exploration of New Derivatization Pathways

The structure of this compound offers multiple handles for chemical modification, allowing for the creation of a diverse library of new compounds. Derivatization can be used to introduce functional groups that act as chromophores or fluorophores for analytical applications or to build more complex molecular scaffolds. libretexts.orgresearchgate.net

Modification of the Biphenyl Moiety: The two phenyl rings are susceptible to electrophilic aromatic substitution, allowing the introduction of various functional groups (e.g., nitro, halogen, alkyl). For more controlled functionalization, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are ideal for synthesizing substituted biphenyls with high precision. acs.org This would allow for the attachment of a wide range of substituents to either of the phenyl rings, systematically tuning the electronic and steric properties of the molecule.

Reactions at the Ketone and Methylene (B1212753) Bridge: The ketone functionality is a versatile hub for derivatization. It can undergo condensation reactions with hydrazines to form stable derivatives for analysis or further modification. nih.gov The adjacent methylene bridge is activated by both the ketone and the biphenyl group, making it a potential site for C-H activation or functionalization via its enolate form. For instance, copper/palladium co-catalyzed arylboration of cyclic enones has been shown to functionalize both the α and β positions, a strategy that could be adapted for related systems. acs.org

Table 2: Potential Derivatization Strategies

| Reactive Site | Reaction Type | Example Reagent/Catalyst | Potential Product Class |

|---|---|---|---|

| Biphenyl Rings | Suzuki-Miyaura Coupling | Arylboronic acids / Pd(0) catalyst | Substituted biphenyl derivatives. acs.org |

| Ketone Carbonyl | Condensation | 3-Nitrophenylhydrazine (3-NPH) | Hydrazone derivatives for LC-MS analysis. nih.gov |

| α-Methylene | Enolate Alkylation | Alkyl halides / Base | α-Substituted ketone derivatives. |

| Ketone Carbonyl | Reduction | Sodium borohydride (B1222165) | Trifluoromethyl carbinols. |

Advanced Applications in Materials Science and Interdisciplinary Chemical Fields

The combination of a rigid biphenyl core and fluorine atoms suggests that derivatives of this compound could find applications in materials science. Fluorinated biphenyl compounds are known to be valuable components in liquid crystal displays due to their chemical stability and unique dielectric properties. nih.govgoogle.com

Polymer Science: The biphenyl structure can be incorporated into polymer backbones to create high-performance materials with high thermal stability and low dielectric constants, properties desirable for microelectronics and aerospace applications. The trifluoromethyl groups can enhance solubility, flame retardancy, and hydrophobicity.

Liquid Crystals: The rod-like shape of the biphenyl unit is a common motif in liquid crystalline materials. By attaching appropriate functional groups to the biphenyl core of this compound, it may be possible to design new liquid crystal molecules with tailored properties. google.comresearchgate.net

Chemical Biology and Medicinal Chemistry: The trifluoromethyl ketone is a known pharmacophore that can act as a reversible covalent inhibitor of certain enzymes, such as proteases and esterases. This opens the door to designing enzyme inhibitors where the biphenyl moiety serves as a scaffold for targeting specific protein pockets. Hydroxylated biphenyl derivatives bearing ketone functionalities have already been investigated as potential agents against malignant melanoma. nih.gov Exploring the biological activity of derivatives of this compound is a promising interdisciplinary research avenue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.